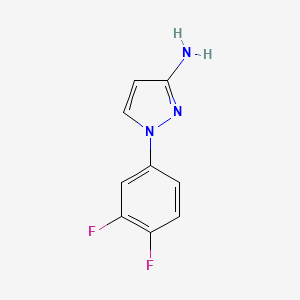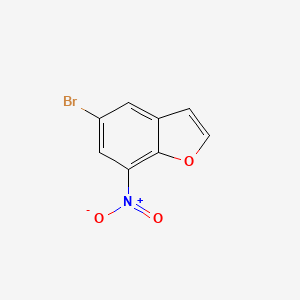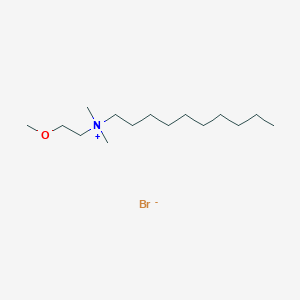
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
Descripción general
Descripción
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate benzyl and fluorophenyl precursors.
Reaction Conditions: The reaction is carried out in a solvent such as methylene chloride, with triethylamine and di-tert-butyl dicarbonate as reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Explored as a potential pharmaceutical agent, particularly in the development of antidepressants and other central nervous system-active drugs .
Industry:
Mecanismo De Acción
The mechanism of action of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways . It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for its potential antidepressant effects .
Comparación Con Compuestos Similares
Paroxetine Hydrochloride: A well-known antidepressant with a similar piperidine structure.
Fluoxetine: Another antidepressant with a fluorophenyl group.
Sertraline: Contains a similar benzyl group and is used as an antidepressant.
Uniqueness:
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: stands out due to its specific stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its unique pharmacological profile.
Propiedades
Fórmula molecular |
C19H22FNO |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2 |
Clave InChI |
AELJBFRPEBTCSA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)

![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)

![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)







![6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8485899.png)

